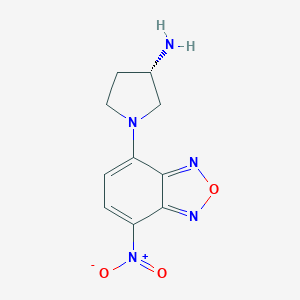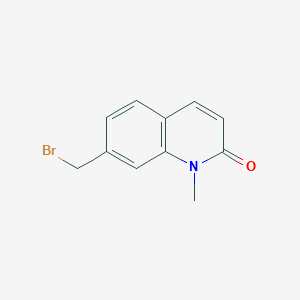
7-(Bromomethyl)-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both a quinoline and a carbonyl group. This compound has been synthesized using various methods and has been studied extensively for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also shown antibacterial properties by inhibiting the growth of certain bacteria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one have been studied extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of certain bacteria. However, further studies are needed to fully understand the effects of this compound in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(Bromomethyl)-1-methylquinolin-2(1H)-one in lab experiments is its unique properties. This compound has shown promising results in various fields of research, including medicinal chemistry and material science. However, one of the limitations of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the potential applications of this compound in the field of material science. Additionally, further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of this compound in the treatment of various diseases.
In conclusion, 7-(Bromomethyl)-1-methylquinolin-2(1H)-one is a unique compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicinal chemistry and material science, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-hydroxy-1-methylquinolin-2(1H)-one with bromomethyl ketone in the presence of a base. This reaction leads to the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one have made it a popular compound for scientific research. It has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer and bacterial infections.
Eigenschaften
CAS-Nummer |
133032-61-8 |
|---|---|
Produktname |
7-(Bromomethyl)-1-methylquinolin-2(1H)-one |
Molekularformel |
C11H10BrNO |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
7-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-6-8(7-12)2-3-9(10)4-5-11(13)14/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ITJIJNVUGROKNM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)CBr |
Kanonische SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)CBr |
Synonyme |
2(1H)-Quinolinone,7-(bromomethyl)-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)
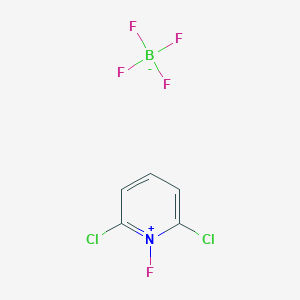
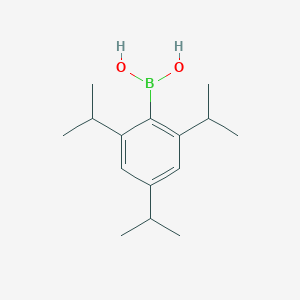

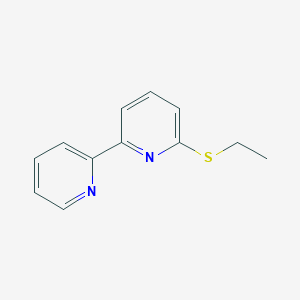
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
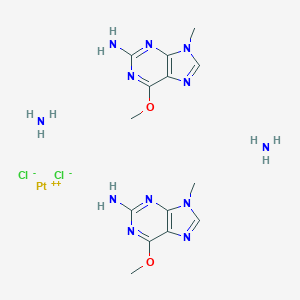
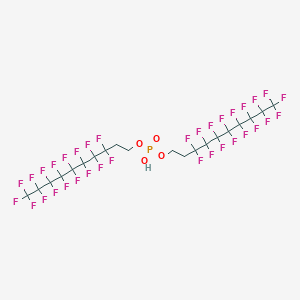
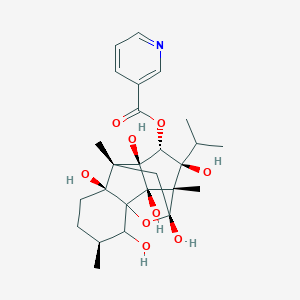
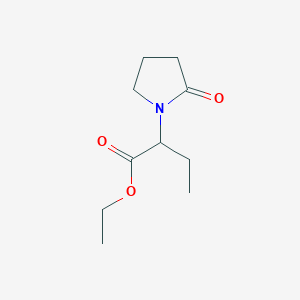
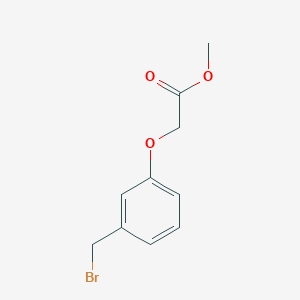
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
